N'-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are a class of compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of pyridine-4-carbohydrazide with 2,4-dimethoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by blocking the active sites of metalloenzymes. Additionally, the compound’s electronic properties allow it to participate in intramolecular charge transfer processes, contributing to its nonlinear optical behavior .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with metal ions. The presence of the pyridine ring also adds to its versatility in forming coordination complexes.
Properties
Molecular Formula |
C15H15N3O3 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-12(14(9-13)21-2)10-17-18-15(19)11-5-7-16-8-6-11/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
ZJRHKGPEWKXLQO-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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